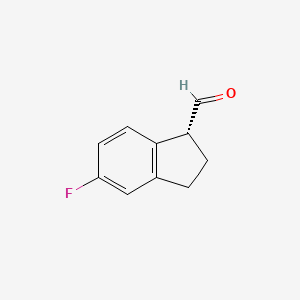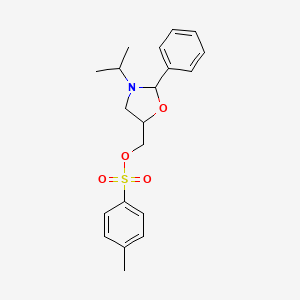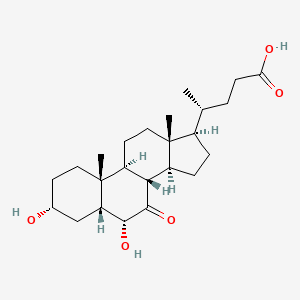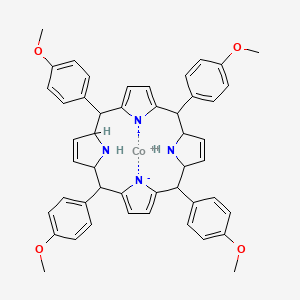
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with a unique structure that includes a fluorine atom, a dihydroindene ring, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydro-1H-indene.
Oxidation: The indene derivative is then subjected to oxidation to introduce the aldehyde functional group at the 1-position.
Reaction Conditions: Common reagents for this oxidation step include oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under controlled conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 5-fluoro-2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(1R)-5-chloro-2,3-dihydro-1H-indene-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
(1R)-5-bromo-2,3-dihydro-1H-indene-1-carbaldehyde: Contains a bromine atom instead of fluorine.
(1R)-5-methyl-2,3-dihydro-1H-indene-1-carbaldehyde: Has a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets, making it distinct from its analogs.
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-6,8H,1-2H2/t8-/m0/s1 |
InChIキー |
VWJXECQACJGFMY-QMMMGPOBSA-N |
異性体SMILES |
C1CC2=C([C@@H]1C=O)C=CC(=C2)F |
正規SMILES |
C1CC2=C(C1C=O)C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)


![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
